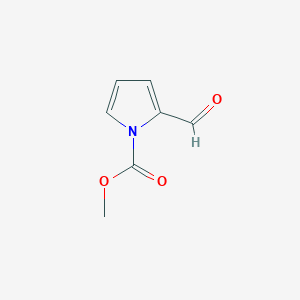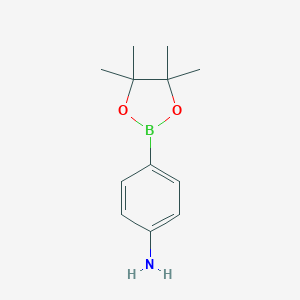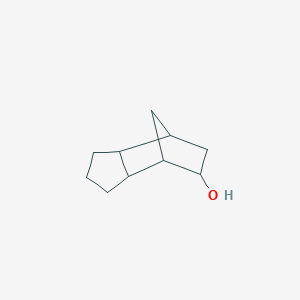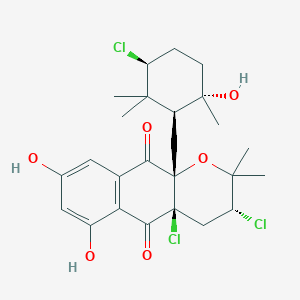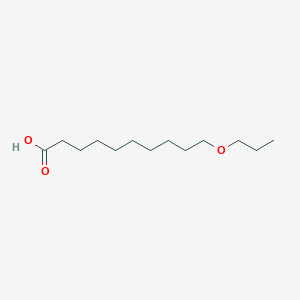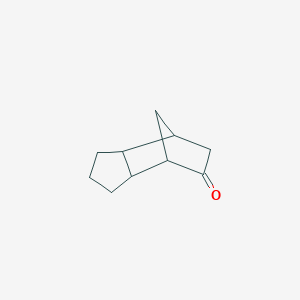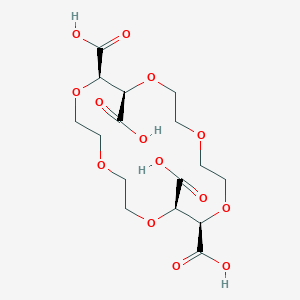
(2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid
Overview
Description
(2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid, also known as cyclen-tetracarboxylic acid, is a cyclic tetraamine with four carboxylic acid groups. It is a versatile compound that has been widely used in scientific research due to its unique chemical structure and properties.
Mechanism Of Action
The mechanism of action of (2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acidcarboxylic acid is based on its ability to form stable complexes with metal ions. The four carboxylic acid groups of (2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acidcarboxylic acid can coordinate with metal ions, such as copper, zinc, and iron, through their lone pairs of electrons. The resulting complexes can have different properties and functions depending on the metal ion and the environment.
Biochemical And Physiological Effects
Cyclen-tetracarboxylic acid has been shown to have antioxidant and antitumor properties in vitro and in vivo. Its ability to chelate metal ions, such as copper and iron, can prevent the formation of reactive oxygen species (ROS) and inhibit the growth of cancer cells. Cyclen-tetracarboxylic acid has also been used as a contrast agent for magnetic resonance imaging (MRI) due to its ability to bind to gadolinium ions.
Advantages And Limitations For Lab Experiments
Cyclen-tetracarboxylic acid has several advantages for lab experiments, such as its stability, water solubility, and ability to form stable complexes with metal ions. However, its synthesis can be challenging and time-consuming, and its properties can vary depending on the metal ion and the environment. Cyclen-tetracarboxylic acid also has limitations, such as its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the use of (2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acidcarboxylic acid in scientific research. One direction is the development of new metal complexes with specific properties and functions, such as catalysis, sensing, and imaging. Another direction is the incorporation of (2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acidcarboxylic acid into more complex molecules, such as polymers and nanoparticles, for drug delivery and biomedical applications. The use of (2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acidcarboxylic acid in combination with other compounds, such as natural products and peptides, is also a promising direction for the discovery of new therapeutic agents.
Synthesis Methods
Cyclen-tetracarboxylic acid can be synthesized through a multistep process starting from cyclen, a cyclic tetraamine. The first step involves the protection of three amino groups of cyclen with tert-butyloxycarbonyl (Boc) groups. The fourth amino group is then acylated with succinic anhydride to introduce the first carboxylic acid group. The Boc groups are then removed, and the remaining amino groups are acylated with succinic anhydride to introduce the remaining three carboxylic acid groups. The final product is obtained after purification and characterization.
Scientific Research Applications
Cyclen-tetracarboxylic acid has been widely used in scientific research as a chelating agent for metal ions. Its ability to form stable complexes with metal ions makes it useful in various applications, such as catalysis, drug delivery, and imaging. Cyclen-tetracarboxylic acid has also been used as a building block for the synthesis of more complex molecules, such as dendrimers and macrocycles.
properties
IUPAC Name |
(2R,3R,11R,12R)-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O14/c17-13(18)9-10(14(19)20)29-7-3-26-4-8-30-12(16(23)24)11(15(21)22)28-6-2-25-1-5-27-9/h9-12H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/t9-,10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERLKNAJSFDSQ-DDHJBXDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(OCCOCCOC(C(OCCO1)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H](OCCOCCO[C@H]([C@@H](OCCO1)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152559 | |
| Record name | 18-Crown-6 2,3,11,12-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,11R,12R)-1,4,7,10,13,16-Hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid | |
CAS RN |
119719-58-3, 61696-54-6 | |
| Record name | 18-Crown-6 2,3,11,12-tetracarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119719583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18-Crown-6 2,3,11,12-tetracarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Crown ether/(+)-18-crown-tetracarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



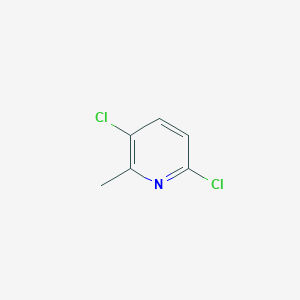
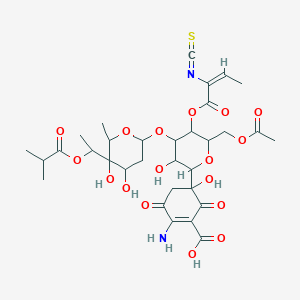
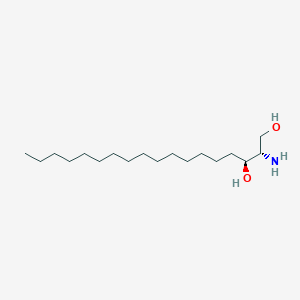
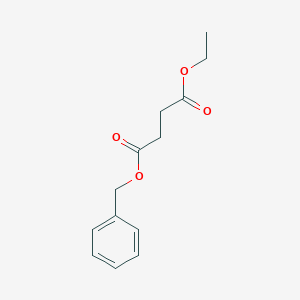

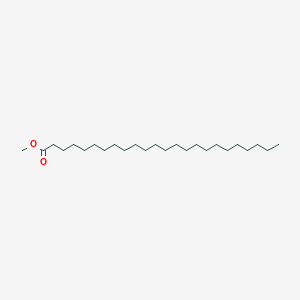
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol](/img/structure/B48068.png)
![methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B48069.png)
